![molecular formula C15H15NO2S B158468 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-64-6](/img/structure/B158468.png)
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid, also known as ATPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of glutamate receptor agonists and is known to activate the AMPA subtype of glutamate receptors.
Scientific Research Applications
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been used to study the role of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
Mechanism Of Action
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid binds to the AMPA subtype of glutamate receptors and activates them, leading to an increase in the influx of calcium ions into the postsynaptic neuron. This results in the depolarization of the neuron and the generation of an action potential. The activation of AMPA receptors is also known to trigger various intracellular signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical And Physiological Effects
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory processes. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has also been shown to increase the release of various neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its specificity for the AMPA subtype of glutamate receptors. This allows researchers to selectively activate these receptors and study their role in various physiological and pathological conditions. However, one of the limitations of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its short half-life, which makes it difficult to study its long-term effects. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is known to have some off-target effects on other glutamate receptor subtypes, which may complicate its use in some experimental settings.
Future Directions
There are several future directions for research on 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used to study the role of these receptors in more detail. In addition, there is a need for more studies to investigate the long-term effects of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid on synaptic plasticity and memory formation. Another area of interest is the development of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has a range of biochemical and physiological effects and has been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes. While 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has some limitations, it remains a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Synthesis Methods
The synthesis of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-allyl-2-bromothiazole with 2-bromo-4-(4-methoxyphenyl)propanoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. This synthesis method has been optimized to produce high yields of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid with good purity.
properties
CAS RN |
138568-64-6 |
|---|---|
Product Name |
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid |
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[4-(4-prop-2-enyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H15NO2S/c1-3-4-13-9-19-14(16-13)12-7-5-11(6-8-12)10(2)15(17)18/h3,5-10H,1,4H2,2H3,(H,17,18) |
InChI Key |
MJZPONBYQLPUJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



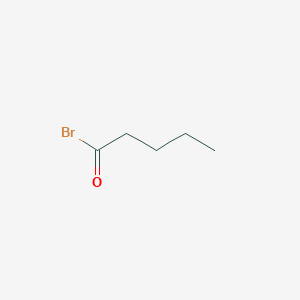
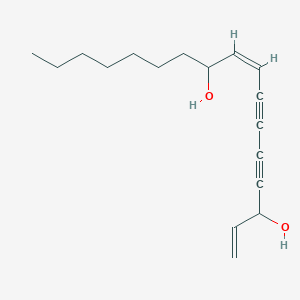
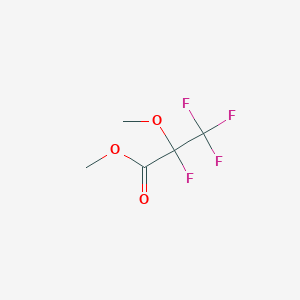
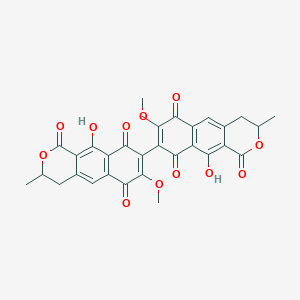
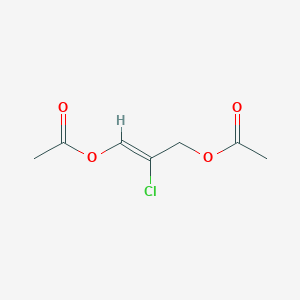
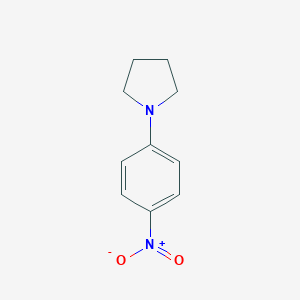
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
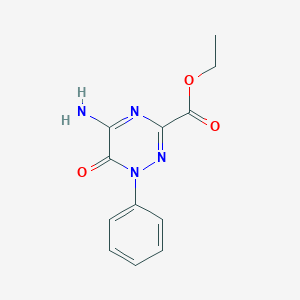
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
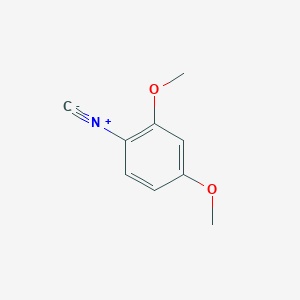
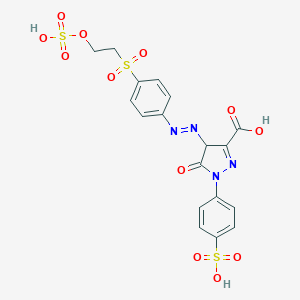
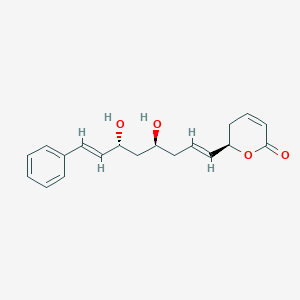
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)